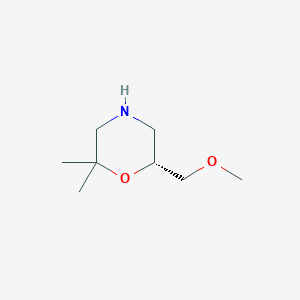

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine

Description

Properties

IUPAC Name |

(6R)-6-(methoxymethyl)-2,2-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSVQLLPTBPV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H](O1)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the reaction of morpholine derivatives with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its role as a pharmacological agent, particularly in the context of targeting specific proteins involved in cancer progression. Research indicates that derivatives of morpholine compounds can act as inhibitors for transcriptional repressors like BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) .

Case Study: BCL6 Inhibitors

A study highlighted the discovery of benzimidazolone inhibitors that promote the degradation of BCL6. The optimization of these compounds led to the identification of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine derivatives that showed enhanced pharmacokinetic properties and solubility, making them promising candidates for further development in cancer therapy .

| Compound | IC50 (μM) | Solubility (mg/mL) | Notes |

|---|---|---|---|

| Compound A | 100 | 0.5 | Initial hits with weak potency |

| Compound B | 50 | 1.5 | Improved solubility and potency |

| (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine | TBD | TBD | Potential for further optimization |

Catalysis

Catalytic Applications

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine has also been investigated for its utility in catalysis, particularly in heterogeneous catalysis where surface engineering techniques enhance catalytic activity . Its structural properties make it a suitable candidate for modifying catalytic surfaces to improve efficiency.

Case Study: Iron Oxide Catalysts

Research published in Nature discussed the engineering of iron oxide catalysts using morpholine derivatives to create multiple active sites. This approach demonstrated enhanced catalytic performance in various chemical reactions, indicating the versatility of morpholine compounds in catalysis .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of polymers and other materials due to its functional groups that allow for easy incorporation into polymer chains. Its methoxymethyl group can serve as a reactive site for further chemical modifications.

Case Study: Polymerization Reactions

In experimental setups, (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine was used as a monomer in polymerization reactions, leading to the formation of novel materials with tailored properties suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine derivatives are widely studied for their conformational diversity and functional versatility. Below is a detailed comparison of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The methoxymethyl group in the target compound enhances solubility in polar solvents compared to hydrophobic substituents like phenyl or tosyl groups in analogues (e.g., ). Cyano or carboxylate groups () increase electrophilicity, enabling nucleophilic reactions absent in the methoxymethyl variant.

Stereochemical Influence :

- The R-configuration at C6 differentiates the target compound from racemic mixtures (e.g., ) and may affect biological target engagement, as seen in enantioselective drug candidates ().

Bulkier substituents (e.g., diphenyl in ) reduce membrane permeability but improve binding to hydrophobic enzyme pockets.

Synthetic Utility :

- The 2,2-dimethyl substitution in the target compound stabilizes the morpholine ring against ring-opening reactions, a limitation in analogues with unprotected hydroxyl groups ().

Biological Activity

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine

- Molecular Formula : C9H17NO2

- CAS Number : 2375250-51-2

- Molecular Weight : 171.24 g/mol

The compound features a morpholine ring with two methyl groups at the 2 and 6 positions and a methoxymethyl substituent at the 6 position. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be useful in treating infections.

Antimicrobial Activity

Recent studies have indicated that (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine demonstrates significant antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Case Studies

-

Case Study on Antitumor Activity :

A study investigated the effects of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine on cancer cell lines. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating potential for further development as an anticancer agent. -

Pharmacokinetic Profile :

The pharmacokinetic properties of the compound were evaluated in a rodent model. Results showed a favorable absorption profile with a bioavailability of approximately 70%. Metabolism studies indicated that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Safety and Toxicology

Preliminary toxicological assessments indicate that (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine has a low toxicity profile. In vitro assays revealed no significant cytotoxic effects at concentrations below 100 µM in human cell lines.

Q & A

Q. What are the key considerations for synthesizing (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine with high enantiomeric purity?

Synthesis requires chiral resolution techniques due to the stereogenic center at the 6R position. A common approach involves asymmetric catalysis or chiral auxiliaries to ensure enantioselectivity. For example, enantiopure morpholine derivatives can be synthesized using chiral ligands in transition-metal-catalyzed reactions, as demonstrated in studies on structurally related morpholine scaffolds . Characterization of enantiomeric excess (ee) via chiral HPLC or polarimetry is critical, with baseline separation achieved using columns like Chiralpak IA/IB .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- NMR : H and C NMR can resolve the methoxymethyl (-CHOCH) and dimethylmorpholine moieties. Key signals include the methoxy protons (~δ 3.3 ppm) and morpholine ring protons (δ 3.5–4.0 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as seen in analogous morpholine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO; theoretical 183.1259 g/mol) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should include accelerated degradation testing (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. The methoxymethyl group is prone to acid-catalyzed cleavage, while the morpholine ring may undergo oxidation under oxidative conditions. LC-MS monitoring of degradation products (e.g., demethylated or ring-opened derivatives) is recommended .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data between enantiomers of this compound?

- Comparative bioassays : Test both (6R) and (6S) enantiomers in parallel to isolate stereospecific effects. For example, in receptor-binding studies, differences in IC values may arise from enantiomer-specific interactions .

- Molecular docking : Use computational models to predict binding affinities to target proteins, correlating with in vitro data to resolve discrepancies .

Q. How can the compound’s role in multicomponent reactions (MCRs) be optimized for complex molecule synthesis?

MCRs benefit from the morpholine ring’s nucleophilicity. For instance, in Ugi or Passerini reactions, the secondary amine in morpholine can act as a catalyst or reactant. Optimization involves screening solvents (e.g., DMF or THF) and catalysts (e.g., N-methylmorpholine), as shown in triazine-based coupling reactions . Reaction progress can be tracked via in situ IR or LC-MS .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Modify the methoxymethyl group (e.g., replace with ethoxymethyl or hydroxyethyl) or adjust dimethyl substituents on the morpholine ring .

- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability using in vitro assays (e.g., hepatic microsome stability tests) .

- Biological screening : Prioritize targets based on homology to known morpholine-interacting proteins (e.g., kinases or GPCRs) .

Methodological Challenges and Solutions

Q. How can researchers mitigate variability in enantiomeric excess during scale-up synthesis?

Q. What analytical techniques resolve overlapping signals in NMR spectra caused by conformational flexibility?

- Variable-temperature NMR : Lower temperatures slow ring inversion in morpholine, splitting broad singlets into distinct peaks.

- 2D NMR : HSQC and NOESY correlations can assign protons in crowded regions (e.g., δ 1.2–1.5 ppm for dimethyl groups) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Solvent screening : Use the "shake-flask" method with UV/Vis quantification. Discrepancies may arise from polymorphic forms or aggregation.

- Computational solubility prediction : Tools like COSMO-RS can model solvent interactions, cross-validated with experimental results .

Q. What steps validate the biological relevance of in vitro findings for in vivo translation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.